8-Bromo-7-methylquinoline-3,4-diamine
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Overview
Description
8-Bromo-7-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C10H10BrN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of stannous chloride dihydrate in ethanol as a reducing agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 8-Bromo-7-methylquinoline-3,4-diamine may involve large-scale bromination and amination processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium azide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides, substituted quinolines, and different amine derivatives .
Scientific Research Applications
8-Bromo-7-methylquinoline-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 8-Bromo-7-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-8-chloro-4-N-methylquinoline-3,4-diamine
- 8-(Bromomethyl)quinoline
- Quinoline-8-amines
Uniqueness
8-Bromo-7-methylquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrN3 |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-7-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H10BrN3/c1-5-2-3-6-9(13)7(12)4-14-10(6)8(5)11/h2-4H,12H2,1H3,(H2,13,14) |
InChI Key |
NDFFXUALWORUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=C(C(=C2C=C1)N)N)Br |
Origin of Product |
United States |
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